molecular formula C7H4FN B1437238 2-Ethynyl-5-fluoropyridine CAS No. 884494-34-2

2-Ethynyl-5-fluoropyridine

Cat. No. B1437238
M. Wt: 121.11 g/mol
InChI Key: KHCIVRLMGQEZPB-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Ethynyl-5-fluoropyridine involves a reaction with potassium carbonate in methanol at 20℃ . The starting material is 5-fluoro-2-formylpyridine, which is reacted with (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl ester in methanol . The mixture is stirred at room temperature for 90 minutes, then extracted with diethylether .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-fluoropyridine consists of 9 heavy atoms and 6 aromatic heavy atoms . The InChI Key for this compound is KHCIVRLMGQEZPB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethynyl-5-fluoropyridine has a molecular weight of 121.11 . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.84 . It is very soluble, with a solubility of 1.68 mg/ml or 0.0138 mol/l .

Safety And Hazards

2-Ethynyl-5-fluoropyridine is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Relevant Papers The paper “Synthesis of Fluorinated Pyridines” provides valuable information about the synthesis and properties of fluoropyridines . It presents methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .

properties

IUPAC Name

2-ethynyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCIVRLMGQEZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660593
Record name 2-Ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-fluoropyridine

CAS RN

884494-34-2
Record name 2-Ethynyl-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-fluoropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10660593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-5-fluoropyridine
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Synthesis routes and methods I

Procedure details

To a mixture of 5-fluoro-2-formylpyridine (1.10 g, 9.0 mmol) in MeOH (38 mL) was added potassium carbonate (2.44 g, 0.018 mol) followed by a solution of (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (2.03 g, 11 mmol) in MeOH (12 mL). The mixture was stirred at room temperature for 90 min, then extracted with diethylether. The organic layers were then washed with sodium hydrogen carbonate solution (1 M) and brine, dried over sodium sulfate, filtered and evaporated at to give the title compound (1.01 g, 78%) as a light brown liquid. MS: m/e=121.0 [M]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

820 mg (4.58 mmol) of Dimethylhydroxymethyl-5-fluoro-2-pyridylacetylene and 192 mg (4.81 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 23 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.25 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure at 90 mmHg/70° C. to give 5-fluoro-2-pyridylethyne as an orange-color liquid (0.35 g, yield: 63%).
Name
Dimethylhydroxymethyl-5-fluoro-2-pyridylacetylene
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-5-fluoropyridine
Reactant of Route 2
2-Ethynyl-5-fluoropyridine
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2-Ethynyl-5-fluoropyridine
Reactant of Route 4
2-Ethynyl-5-fluoropyridine
Reactant of Route 5
2-Ethynyl-5-fluoropyridine
Reactant of Route 6
2-Ethynyl-5-fluoropyridine

Citations

For This Compound
4
Citations
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
… The residue was dissolved in THF (4 mL), and a solution of 2-ethynyl-5-fluoropyridine (0.10 g, 0.83 mmol) in THF (1 mL) was dropwise added to the solution in an ice bath. TEA (0.084 …
Number of citations: 19 www.sciencedirect.com
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
… 1,3-Dipolar cycloaddition of the azide intermediate to 2-ethynyl-5-fluoropyridine yielded 30c. To synthesize 30d and 30f (for 9d, 9f, 12–19), alcohol 28 was converted into its cyano …
Number of citations: 17 www.sciencedirect.com
L Patel, J Chandrasekhar, J Evarts… - Journal of Medicinal …, 2016 - ACS Publications
Inhibition of phosphoinositide 3-kinase δ (PI3Kδ) is an appealing target for several hematological malignancies and inflammatory diseases. Herein, we describe the discovery and …
Number of citations: 49 pubs.acs.org
A Futamura, R Suzuki, Y Tamura, H Kawamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
… NaN 3 (0.64 g, 9.9 mmol) and NH 4 Cl (1.3 g, 25 mmol) were added to a solution of 2-ethynyl-5-fluoropyridine (1.0 g, 8.3 mmol) in DMF (7.0 mL), and the mixture was stirred at 120 C for …
Number of citations: 9 www.sciencedirect.com

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